T-705RTP: Mechanistic Properties and Kinetic Profiling of a Broad-Spectrum Purine Nucleotide Analog
T-705RTP: Mechanistic Properties and Kinetic Profiling of a Broad-Spectrum Purine Nucleotide Analog
Executive Summary
Favipiravir (T-705) is a highly potent, broad-spectrum antiviral prodrug originally developed by Toyama Chemical Co., Ltd[1]. While its clinical efficacy spans multiple RNA virus families—including Orthomyxoviridae, Arenaviridae, and Paramyxoviridae[2],[3]—its true biochemical effector is its intracellular metabolite: T-705-4-ribofuranosyl-5'-triphosphate (T-705RTP)[4]. As a Senior Application Scientist, I have designed this technical guide to dissect the pharmacokinetic activation, kinetic properties, and validated experimental methodologies for evaluating T-705RTP interactions with viral RNA-dependent RNA polymerase (RdRp).
Intracellular Metabolism: The Prodrug-to-Effector Pipeline
T-705 is biologically inert until it undergoes a multi-step intracellular phosphoribosylation[1]. The conversion relies entirely on host cellular machinery. It is first ribosylated and monophosphorylated by host enzymes (such as hypoxanthine-guanine phosphoribosyltransferase) to form T-705-RMP, which is subsequently phosphorylated by cellular kinases to yield the active triphosphate form, T-705RTP[1].
Intracellular activation pathway of T-705 to T-705RTP.
Mechanism of Action: Competitive Inhibition and Chain Termination
Unlike standard antiviral agents that target viral entry or release, T-705RTP directly targets the highly conserved catalytic domain of the viral RdRp[5],[1].
-
Purine Mimicry : Enzyme kinetic analyses, validated via Lineweaver-Burk plots, confirm that T-705RTP acts as a purine nucleotide analog. It competitively inhibits the incorporation of ATP and GTP into the nascent RNA strand[4],[6]. Conversely, it inhibits UTP and CTP incorporation through noncompetitive and mixed-type mechanisms, respectively[4].
-
Paradoxical Chain Termination : Most nucleoside analog chain terminators lack a 3'-OH group. T-705RTP, however, possesses a natural ribose 3'-OH group[4],[7]. Yet, primer extension assays reveal that the incorporation of a single T-705RTP molecule arrests subsequent nucleotide addition[4]. The causality here lies in steric and electrostatic disruption: the artificial pyrazinecarboxamide base alters the geometry of the RNA primer terminus within the RdRp catalytic pocket, preventing the optimal alignment required for the next phosphodiester bond formation.
-
Lethal Mutagenesis : In scenarios where the polymerase bypasses the termination block, T-705RTP induces lethal mutagenesis, driving an accumulation of G→A and C→T transition mutations that collapse viral fitness[2],[8].
T-705RTP mechanism of action via RdRp competitive inhibition.
Quantitative Kinetic Profiling
To establish a baseline for assay development and drug benchmarking, the following table synthesizes the kinetic and inhibitory parameters of T-705 and T-705RTP across validated models.
| Parameter | Value | Assay / Condition | Target / Virus | Reference |
| IC50 (T-705RTP) | 10.5 μM | Labeled UTP incorporation (50 μM GTP) | Influenza A RdRp | [6] |
| EC50 (T-705) | 2.2 μM | Cell-based viral replication | Influenza A (MDCK cells) | [8] |
| EC90 (T-705) | 8 - 40 μM | In vitro viral replication | Paramyxoviruses | [3] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness in your laboratory, the following protocols are designed as self-validating systems. Every step is engineered to isolate variables and prove causality.
Protocol A: In Vitro RdRp Enzyme Inhibition Assay
This assay isolates the elongation phase of RNA synthesis to accurately measure competitive inhibition kinetics[8].
-
Complex Assembly : Pre-incubate recombinant RdRp heterotrimer for 5 minutes in a reaction buffer (50 mM Tris-HCl pH 8.0, 2 mM DTT, 5 mM magnesium acetate, 0.25 U/μL RNAsin) with a 30-mer RNA template (PA-30) and a 300 μM ApG dinucleotide primer[8].
-
Causality Check: Pre-incubation ensures the formation of a stable initiation complex. Using an ApG primer bypasses the need for endonuclease cleavage of host mRNA, standardizing the initiation step and isolating the elongation phase for precise kinetic measurement.
-
-
Reaction Initiation : Introduce a substrate mixture containing varying concentrations of T-705RTP alongside 0.01 μM α-33P-GTP (or 32P-GTP), 1 μM unlabeled GTP, and 100 μM of ATP, CTP, and UTP[8].
-
Causality Check: Initiating the reaction strictly via the addition of the NTP/T-705RTP substrate mixture eliminates confounding variables related to complex assembly kinetics.
-
-
Quenching : Terminate the reaction using an equal volume of gel loading dye containing 90% formamide and 100 mM EDTA[8].
-
Causality Check: EDTA chelates the Mg2+ ions essential for RdRp catalysis, providing an immediate and absolute halt to the reaction, ensuring accurate time-course data.
-
-
Detection : Resolve products via denaturing polyacrylamide gel electrophoresis (PAGE) or a filter binding assay[8].
Step-by-step workflow for the in vitro RdRp enzyme inhibition assay.
Protocol B: Primer Extension Analysis for Chain Termination
This protocol visually validates whether T-705RTP acts as a direct chain terminator[4],[6].
-
Primer Preparation : Utilize a 32P-radiolabeled 5'Cap1 RNA primer[4].
-
Causality Check: Influenza RdRp utilizes a unique "cap-snatching" mechanism. A pre-labeled Cap1 primer provides a highly specific, naturalistic substrate for the viral endonuclease and subsequent polymerase extension[6].
-
-
Extension : Incubate the labeled primer with crude viral RdRp, natural NTPs, and T-705RTP[5].
-
Resolution : Run the products on a high-resolution denaturing PAGE gel[4].
-
Causality Check: If T-705RTP is a true chain terminator, the gel will show a distinct accumulation of truncated RNA transcripts exactly at the position of T-705RTP incorporation (e.g., the G11+2 position), with a marked absence of higher molecular weight bands[5].
-
Conclusion
T-705RTP represents a masterclass in nucleoside analog design. By maintaining the 3'-OH group, it evades initial proofreading exclusion, yet its modified base structure successfully induces steric chain termination and lethal mutagenesis[4],[2]. For researchers developing next-generation broad-spectrum antivirals, understanding the kinetic and structural nuances of T-705RTP provides a foundational blueprint for targeting viral polymerases.
References
-
Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase | nih.gov | 4
-
Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC | nih.gov | 6
-
Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase | researchgate.net | 7
-
Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC - NIH | nih.gov |5
-
Favipiravir in Therapy of Viral Infections - MDPI | mdpi.com |1
-
T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro | asm.org | 2
-
Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs | PLOS One | plos.org | 8
-
Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC | nih.gov | 3
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs | PLOS One [journals.plos.org]
